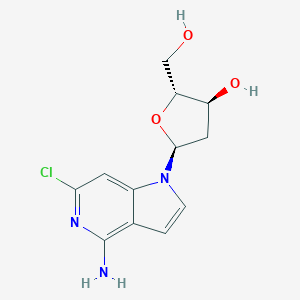

![molecular formula C18H14 B037752 2-Methyl-1H-cyclopenta[l]phenanthrene CAS No. 121254-39-5](/img/structure/B37752.png)

2-Methyl-1H-cyclopenta[l]phenanthrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopenta[l]phenanthrene derivatives, including 2-methyl and phenyl derivatives, involves complex chemical procedures. Schneider et al. (1997) detailed the synthesis of cyclopenta[l]phenanthrene titanium trichloride and its derivatives, emphasizing their high catalytic activity in styrene polymerization (Schneider, Prosenc, & Brintzinger, 1997). Connors and Goroff (2016) described a simple and efficient synthesis from substituted acetophenones, showcasing the versatility in obtaining polycyclic aromatics with various substitution patterns (Connors & Goroff, 2016).

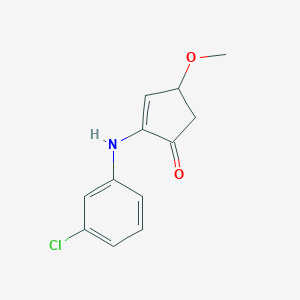

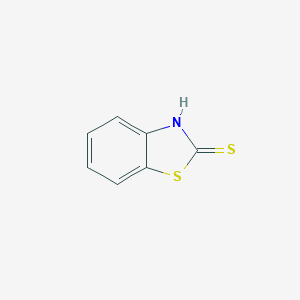

Molecular Structure Analysis

The molecular structure of 2-methyl-substituted cyclopenta[l]phenanthrene was elucidated using X-ray diffraction analysis by Schneider et al. (1997), providing critical insights into its crystallographic configuration and implications for its chemical behavior and catalytic efficiency (Schneider, Prosenc, & Brintzinger, 1997).

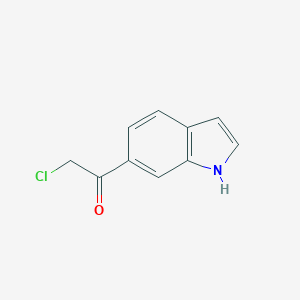

Chemical Reactions and Properties

The reactivity of cyclopenta[l]phenanthrene derivatives, including electrophilic substitution reactions and hydrogenation, has been a subject of study. Horaguchi, Yamazaki, and Abe (1980) explored some electrophilic substitution reactions and hydrogenation processes, highlighting the chemical versatility of cyclopenta[l]phenanthrene and its derivatives (Horaguchi, Yamazaki, & Abe, 1980).

Physical Properties Analysis

The physical properties of cyclopenta[l]phenanthrene derivatives, such as crystal structure and photocatalytic activities, are critical for understanding their applications and behaviors in various chemical contexts. The work by Schneider et al. (1997) and Connors and Goroff (2016) provides foundational knowledge on these aspects (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).

Chemical Properties Analysis

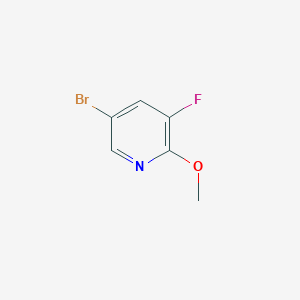

The chemical properties of 2-methyl-1H-cyclopenta[l]phenanthrene, including its reactivities, electrophilic substitution, and catalytic activities, have been detailed in the studies by Minabe and Suzuki (1986), Schneider et al. (1997), and Connors and Goroff (2016). These works elucidate the complex interplay of structural features and chemical reactivities that define the utility and applications of cyclopenta[l]phenanthrene derivatives in catalysis and organic synthesis (Minabe & Suzuki, 1986); (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).

Scientific Research Applications

Steroid Compound Structures

"2-Methyl-1H-cyclopenta[l]phenanthrene" is foundational in compounds with cyclopenta[a]phenanthrene skeletons, playing a crucial role in cholesterol, hormones, vitamins, bile acids, and natural drugs. Its structure is critical for understanding the biological functions and synthetic pathways of these compounds Steroid Compound (2020).

Synthesis Methodologies

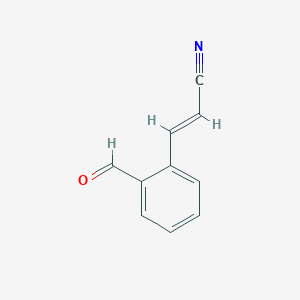

Researchers have developed regioselective synthesis methods for substituted cyclopenta[l]phenanthrenes, offering access to polycyclic aromatics with various substitution patterns. These methods involve steps such as Mukaiyama aldol reaction, McMurry coupling, and Mallory photocyclooxidation Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes (2016).

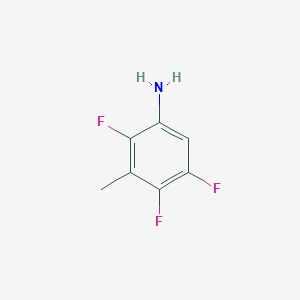

Molecular Geometry and Biological Properties

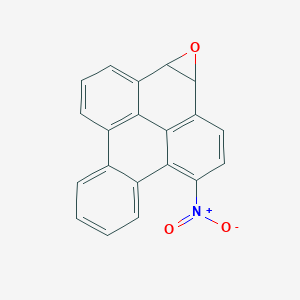

The molecular geometry of "2-Methyl-1H-cyclopenta[l]phenanthrene" derivatives influences their physical and biological properties. For instance, the methyl group-induced helicity in specific phenanthrene derivatives affects their enantiomers, offering insights into synthesis and potential applications in medicinal chemistry Methyl Group-Induced Helicity in 1,4-Dimethylbenzo[c]phenanthrene and Its Metabolites (2000).

Electroluminescent Polymers

The synthesis and characterization of novel conjugated polymers incorporating "2-Methyl-1H-cyclopenta[l]phenanthrene" derivatives have been explored for electroluminescent applications. These polymers show potential for optical storage and electronic devices due to their unique photophysical properties Synthesis and Characterization of Novel Conjugated Polymer (2009).

Environmental Degradation

"2-Methyl-1H-cyclopenta[l]phenanthrene" and its derivatives have been studied for their biodegradation capabilities, particularly in the context of phenanthrene degradation. Certain bacterial strains capable of degrading phenanthrene have shown potential for bioremediation of contaminated environments Biodegradation of Phenanthrene and Heavy Metal Removal (2019).

properties

IUPAC Name |

2-methyl-1H-cyclopenta[l]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBCXSJSTXEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578809 |

Source

|

| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-cyclopenta[l]phenanthrene | |

CAS RN |

121254-39-5 |

Source

|

| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)